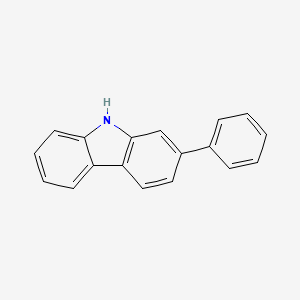

2-phenyl-9H-carbazole

描述

Historical Context and Evolution of Carbazole (B46965) Research

The history of carbazole dates back to 1872, when Carl Graebe and Carl Glaser first isolated it from coal tar. mdpi.commdpi.comwikipedia.org For a considerable time, research was primarily academic. A significant turning point occurred in 1965 with the isolation of murrayanine, a naturally occurring carbazole alkaloid from the curry tree (Murraya koenigii), which spurred interest in the biological activities of carbazole derivatives. nih.gov This discovery broadened the scope of carbazole chemistry beyond its initial industrial sources. nih.govchim.it

Over the last few decades, research has increasingly focused on the synthetic modification of the carbazole core to create materials with tailored electronic and optical properties. oup.comrsc.orgrsc.org The development of transition-metal-catalyzed coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, has provided efficient and versatile methods for synthesizing a vast array of carbazole derivatives. oup.comorganic-chemistry.org This has been instrumental in the exploration of carbazoles in various high-technology applications. rsc.org

Overview of Carbazole-Based Compounds in Organic Electronics and Materials Science

Carbazole-based materials are pivotal in the field of organic electronics due to their excellent hole-transporting capabilities, high thermal stability, and tunable photophysical properties. mdpi.comresearchgate.net These characteristics make them ideal for a range of applications:

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are extensively used as host materials for phosphorescent emitters, particularly for blue, green, and red light emission. mdpi.commdpi.comrsc.org Their high triplet energy allows for efficient energy transfer to the emissive guest molecules. rsc.org They are also employed as fluorescent emitters themselves, especially for deep-blue emission. magtech.com.cnbohrium.comnih.gov

Organic Photovoltaics (OPVs): In solar cells, carbazole derivatives are explored as donor materials due to their ability to absorb light and transport holes effectively. numberanalytics.com

Organic Field-Effect Transistors (OFETs): The semiconducting properties of some carbazole derivatives make them suitable for use as the active channel material in OFETs. numberanalytics.comresearchgate.net

Other Applications: The versatility of the carbazole scaffold has led to its use in photorefractive polymers, as sensitizers in dye-sensitized solar cells (DSSCs), and in the development of thermally activated delayed fluorescence (TADF) materials. mdpi.comrsc.orgresearchgate.net

The performance of these materials can be finely tuned by chemical functionalization at various positions on the carbazole ring system. ontosight.airesearchgate.net

The Unique Role of 2-Phenyl-9H-Carbazole within the Carbazole Family

Among the many substituted carbazoles, phenyl-substituted isomers are of particular interest. The position of the phenyl group on the carbazole core dramatically influences the molecule's electronic structure and properties. This compound, where the phenyl group is attached to the C2 position of the carbazole, exhibits distinct characteristics compared to other isomers.

The point of attachment for the phenyl substituent—be it on the nitrogen atom (N9) or on the carbon backbone (e.g., C2, C3)—fundamentally alters the electronic communication between the phenyl ring and the carbazole core.

9-phenyl-9H-carbazole: In this isomer, the phenyl group is attached to the nitrogen atom. Due to steric hindrance, the phenyl ring is significantly twisted out of the plane of the carbazole unit. worktribe.com This conformational arrangement largely disrupts the π-conjugation between the two moieties. As a result, the electronic properties of 9-phenyl-9H-carbazole are similar to the parent carbazole, but with modified solubility and morphological characteristics. Its primary role is often as a building block or a host material where minimal electronic perturbation of the carbazole core is desired.

The table below summarizes key distinctions based on the substitution position.

| Property | 9-phenyl-9H-carbazole (N-substitution) | This compound (C2-substitution) |

| Conjugation | Disrupted π-conjugation due to steric twist. | Extended π-conjugation along the molecular axis. |

| HOMO/LUMO | Electronic levels are less affected by the phenyl group. | Electronic levels, particularly the HOMO, are significantly influenced. worktribe.com |

| Primary Use | Often used as a host material or bulky substituent to control morphology. worktribe.com | Utilized to tune electronic properties for specific applications in emitters or charge transport layers. |

Data compiled from cited research. worktribe.com

The specific position of the phenyl group on the carbon framework of carbazole has a profound and predictable effect on the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn dictates its optical and electronic behavior.

Systematic studies on carbazole dimers linked by a phenylene spacer have shown that substitution at the 2-position (linear conjugation) primarily affects the Highest Occupied Molecular Orbital (HOMO) level. worktribe.com In contrast, substitution at the 3-position (meta or cross-conjugation) has a greater influence on the Lowest Unoccupied Molecular Orbital (LUMO). worktribe.com

This differential impact is critical for molecular design in organic electronics. By selecting the C2-position for phenyl substitution, researchers can effectively raise the HOMO energy level, which can facilitate more efficient hole injection in devices like OLEDs. The extended conjugation in this compound also typically leads to a red-shift in its absorption and emission spectra compared to the parent carbazole.

The following table illustrates the general influence of the substitution position on key electronic properties.

| Substitution Position | Primary Orbital Influence | Consequence for Properties |

| C2 (linear) | Raises HOMO level | Facilitates hole injection, red-shifts absorption/emission. worktribe.com |

| C3 (meta) | Lowers LUMO level | Can improve electron injection, may have less impact on color. worktribe.com |

| N9 (perpendicular) | Minimal electronic influence | Primarily affects solubility and film-forming properties. worktribe.comntu.edu.tw |

This table presents generalized trends observed in studies of substituted carbazoles. worktribe.comntu.edu.tw

Structure

3D Structure

属性

IUPAC Name |

2-phenyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N/c1-2-6-13(7-3-1)14-10-11-16-15-8-4-5-9-17(15)19-18(16)12-14/h1-12,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLDYQBWZHPGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88590-00-5 | |

| Record name | 2-Phenyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenyl 9h Carbazole and Its Derivatives

Direct Synthesis Approaches

Direct synthesis focuses on the formation of the carbazole (B46965) ring system as the key step. The Cadogan reaction, a reductive cyclization method, and transition metal-catalyzed reactions are central to these approaches.

The Cadogan reaction is a powerful tool for synthesizing carbazoles through the reductive cyclization of 2-nitrobiphenyl derivatives. derpharmachemica.com This deoxygenative cyclization is typically mediated by trivalent phosphorus reagents, such as trialkyl phosphites or phosphines. derpharmachemica.comnih.gov The reaction offers advantages like increased substrate scope and functional group tolerance. derpharmachemica.com

The classical Cadogan reaction utilizes 2-nitrobiphenyls as precursors to form the carbazole ring. derpharmachemica.com These precursors can be synthesized via modern cross-coupling methods. For instance, the Suzuki-Miyaura cross-coupling of haloarenes with arylboronic acids is a common route to obtain the necessary 2-nitrobiphenyl derivatives. derpharmachemica.com

In a specific application, the Cadogan ring closure has been used on N-alkyl-2,7-di(2'-nitrophenyl) carbazole derivatives to synthesize diindolocarbazoles. nih.govacs.org This demonstrates the reaction's utility in building complex, fused heterocyclic systems starting from precursors containing multiple nitro-aryl functionalities.

The mechanism of the Cadogan reaction has been a subject of detailed investigation. The widely accepted pathway involves the deoxygenation of the nitro group by a trivalent phosphorus reagent to generate a transient nitrene intermediate. nih.gov This highly reactive nitrene then undergoes intramolecular cyclization onto the adjacent aromatic ring to form the five-membered pyrrole (B145914) ring of the carbazole system. researchgate.net

However, recent studies have provided more nuanced insights. Theoretical studies on molybdenum-catalyzed versions of the reaction suggest that the process may proceed via a reduction/cyclization tandem process without the formation of a free nitrene. acs.org In this proposed mechanism, a nitroso intermediate is formed, followed by a reductive cyclization. acs.org It has been found that the barrier for cyclization from a triplet nitrene, the ground state, is too high for the mild thermal conditions of some modified Cadogan reactions. acs.org Further research has also presented direct evidence of competent oxygenated intermediates, suggesting that non-nitrene pathways are possible, challenging the universal assumption of exhaustive deoxygenation to a nitrene before cyclization. nih.gov

While the Cadogan reaction is a cornerstone of carbazole synthesis, achieving regiocontrol can be a significant challenge, particularly with unsymmetrically substituted precursors. derpharmachemica.com For example, the cyclization of N-alkyl-2,7-di(2'-nitrophenyl) carbazole derivatives is not regioselective and yields a separable mixture of symmetric and non-symmetric diindolocarbazoles. nih.govacs.org

This lack of regioselectivity arises when the cyclization can occur on either side of a substituent, leading to isomeric products. To overcome this, protective groups can be employed. In the synthesis of a symmetric ladder oligo(p-aniline), methyl protective groups were installed at the 1- and 8-positions of a carbazole derivative to direct the cyclization and ensure the formation of the desired symmetric product. nih.govacs.org Despite these challenges, the Cadogan reaction is often considered to offer more precise regiocontrol compared to some other classical methods for carbazole synthesis. derpharmachemica.com

Table 1: Regioselectivity in Cadogan Cyclization

| Starting Material | Reaction Outcome | Strategy for Control | Reference |

|---|---|---|---|

| N-alkyl-2,7-di(2'-nitrophenyl) carbazole | Non-regioselective; produces a mixture of symmetric and non-symmetric products. | Chromatographic separation of isomers. | nih.govacs.org |

| 1,8-dimethyl protected carbazole derivative | Regioselective; yields a single symmetric product. | Use of blocking/protective groups to direct cyclization. | nih.govacs.org |

Transition metal-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are indispensable in the synthesis of 2-phenyl-9H-carbazole, both for constructing the biphenyl precursor and for directly functionalizing the carbazole ring.

The Suzuki-Miyaura reaction provides a versatile method for forming the carbon-carbon bond between the carbazole nucleus and the phenyl group. This can be achieved through two primary strategies:

Precursor Synthesis: The most common approach involves first synthesizing a 2-nitrobiphenyl intermediate via a Suzuki-Miyaura coupling. derpharmachemica.compolyu.edu.hk For instance, the reaction between a 2-bromonitrobenzene and a phenylboronic acid derivative, catalyzed by a palladium complex like Pd(PPh₃)₄, yields the required 2-nitrobiphenyl. derpharmachemica.com This intermediate is then subjected to a Cadogan reductive cyclization to form the carbazole ring system. derpharmachemica.com

Direct Phenylation of a Carbazole Core: Alternatively, a pre-formed carbazole ring bearing a reactive group (like a halogen or a boronic acid) can be coupled with a phenyl partner. For example, a (carbazol-3-yl)boronic acid can be reacted with an aryl halide (e.g., p-iodoanisole) in the presence of a palladium catalyst to introduce the aryl group onto the carbazole skeleton. mdpi.com However, the reactivity of heteroaryl boronic acids can sometimes be low, leading to modest yields. mdpi.com Protecting the carbazole nitrogen, for instance as an N-Boc derivative, can improve the efficiency of the coupling reaction. mdpi.com

The development of highly active catalyst systems has expanded the scope of this reaction to include challenging substrates like nitrogen-rich heterocycles. nih.govnih.gov

Table 2: Example Conditions for Suzuki-Miyaura Coupling in Carbazole Synthesis

| Coupling Partners | Catalyst / Base | Solvent / Temperature | Purpose | Reference |

|---|---|---|---|---|

| 2-bromonitrobenzene + Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene / Reflux | Synthesis of 2-nitrobiphenyl precursor | derpharmachemica.com |

| (5,8-dimethyl-9H-carbazol-3-yl)boronic acid + p-iodoanisole | Pd(PPh₃)₄ / Na₂CO₃ | 1,4-dioxane, water / 80°C | Direct arylation of carbazole core (low yield) | mdpi.com |

| N-Boc-carbazol-3-boronic acid + (Hetero)aryl halide | Pd(PPh₃)₄ / Na₂CO₃ | 1,4-dioxane / Reflux | Direct arylation of N-protected carbazole | mdpi.com |

Transition Metal-Catalyzed Coupling Reactions

Ullmann Condensation and its Variants for N-Arylation

The Ullmann condensation is a classical and widely used method for the formation of carbon-nitrogen (C-N) bonds, particularly for the N-arylation of heterocyclic compounds like carbazole. This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine or an N-heterocycle in the presence of a base at elevated temperatures. organic-chemistry.org

A notable advancement in this area is the development of milder and more efficient Ullmann-type reactions. For instance, a copper(I) iodide (CuI)-based catalytic system, in conjunction with an easily accessible prolinamide ligand, facilitates the N-arylation of various aromatic and aliphatic amines with aryl halides in an aqueous medium. organic-chemistry.org This method is tolerant of air and a wide range of functional groups, offering good to excellent yields for the coupling of secondary amines, including heteroaromatic amines like carbazole. organic-chemistry.org The reaction proceeds efficiently at 100°C with potassium carbonate (K₂CO₃) as the base. organic-chemistry.org This protocol has been successfully applied to the synthesis of carbazole alkaloids, demonstrating its utility in constructing complex natural products. organic-chemistry.org

Another variant employs a copper-catalyzed Ullmann-type C-N cross-coupling reaction of carbazole with aryl chlorides using N,N′-bis(thiophene-2-ylmethyl)oxalamide as a ligand. researchgate.net This reaction is carried out at 140°C with cesium carbonate (Cs₂CO₃) as the base in a DMSO/MeCN solvent system, affording N-arylcarbazoles in good to excellent yields. researchgate.net The efficiency of this system highlights the importance of both the heteroaromatic ring and the amide structures within the ligand. researchgate.net

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Substrates | Yield |

| CuI | Prolinamide | K₂CO₃ | Water | 100 | Carbazole, Aryl Halides | Good to Excellent |

| Copper Catalyst | N,N′-bis(thiophene-2-ylmethyl)oxalamide | Cs₂CO₃ | DMSO/MeCN | 140 | Carbazole, Aryl Chlorides | Good to Excellent |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, offering a versatile alternative to the harsher conditions of the Ullmann reaction. wikipedia.orgyoutube.com This method involves the coupling of amines with aryl halides or triflates and has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. youtube.comlibretexts.org The choice of ligand is crucial for the efficiency of the reaction. Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos, BrettPhos), are highly effective in promoting the reaction. youtube.comacs.org

In the context of carbazole synthesis, the Buchwald-Hartwig amination has been employed for the selective amination of aryl(haloaryl)amines with 9H-carbazole derivatives. acs.org For example, the reaction of (4-bromophenyl)phenylamine with 9H-carbazole using a Pd₂(dba)₃/tBu₃P/NaOtBu catalyst system can produce the desired 9-[4-(phenylamino)phenyl]-9H-carbazole. acs.org The use of more advanced ligands like XPhos and especially tBu-XPhos can significantly improve the yield and selectivity of the desired product, minimizing the formation of byproducts. acs.org

| Palladium Precatalyst | Ligand | Base | Substrates | Product | Yield (%) |

| Pd₂(dba)₃ | PtBu₃ | NaOtBu | (4-bromophenyl)phenylamine, 9H-carbazole | 9-[4-(phenylamino)phenyl]-9H-carbazole | 60 |

| Pd₂(dba)₃ | XPhos | NaOtBu | (4-bromophenyl)phenylamine, 9H-carbazole | 9-[4-(phenylamino)phenyl]-9H-carbazole | 81 |

| Pd₂(dba)₃ | tBu-XPhos | NaOtBu | (4-bromophenyl)phenylamine, 9H-carbazole | 9-[4-(phenylamino)phenyl]-9H-carbazole | 98 |

C–H Activation Strategies for Functionalization of Carbazole Scaffolds

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of carbazole scaffolds, avoiding the need for pre-functionalized starting materials. Both palladium and ruthenium catalysts have been effectively utilized for this purpose.

Palladium-catalyzed C-H functionalization has become a key tool in organic synthesis. rsc.org This approach allows for the direct introduction of various functional groups onto the carbazole core. A notable example is the palladium-catalyzed tandem directed C-H functionalization and amide arylation, which provides a route to substituted carbazoles. organic-chemistry.org In this process, the Pd(0) species generated is reoxidized to Pd(II) by an oxidant like copper(II) acetate (Cu(OAc)₂) under an oxygen atmosphere. organic-chemistry.org

Another application is the one-pot synthesis of 9-(pyridin-2-yl)-9H-carbazoles through a tandem C-H activation and palladium(II)-catalyzed cross-coupling of N-phenylpyridin-2-amines with potassium aryltrifluoroborates. nih.gov This reaction proceeds with silver acetate as the oxidant in 1,4-dioxane, showing good functional group tolerance and yielding products in modest to excellent amounts. nih.gov The proposed mechanism involves ortho-palladation facilitated by the pre-association of the amide moiety to the palladium catalyst, followed by reductive elimination. organic-chemistry.org

| Catalyst | Oxidant | Solvent | Reaction Type | Substrates | Yield |

| Pd(OAc)₂ | Cu(OAc)₂, O₂ | Not specified | Tandem C-H functionalization/amide arylation | 2-arylacetanilides | Up to 95% |

| Palladium(II) | Silver acetate | 1,4-dioxane | Tandem C-H activation/cross-coupling | N-phenylpyridin-2-amines, potassium aryltrifluoroborates | Modest to Excellent |

Ruthenium catalysts offer a complementary approach to palladium for C-H arylation. Ruthenium(II) carboxylate catalysts have been shown to be highly effective for the direct arylation of arenes with aryl bromides and chlorides, proceeding through a six-membered ruthenacycle intermediate. acs.org This strategy can be applied to arenes bearing removable directing groups. acs.org

Triazole-assisted ruthenium-catalyzed C-H arylation provides a site-selective method for the functionalization of aromatic amides. elsevierpure.com This technique utilizes modular auxiliaries derived from 1,2,3-triazoles to direct the arylation to a specific C-H bond. elsevierpure.com The reaction is applicable to a wide range of (hetero)arenes and alkenes using aryl bromides as the arylating agents under mild conditions. elsevierpure.com The flexibility of the triazole-based directing group has proven to be more potent in some cases than other common directing groups. elsevierpure.com

| Catalyst System | Directing Group | Arylating Agent | Key Feature |

| Ruthenium(II) carboxylate | Removable directing groups | Aryl bromides and chlorides | Proceeds via six-membered ruthenacycles |

| Ruthenium(II) with triazole auxiliary | Triazolyldimethylmethyl (TAM) | Aryl bromides | High site-selectivity on arenes and heteroarenes |

Annulation Reactions for Carbazole Ring Construction

Annulation reactions provide a powerful method for the de novo construction of the carbazole ring system. These reactions involve the formation of multiple bonds in a single synthetic operation, often leading to complex polycyclic structures from simpler starting materials.

The [4+2] annulation, or Diels-Alder reaction and its variants, is a classic strategy for forming six-membered rings. In the context of carbazole synthesis, this approach has been adapted to construct the central pyrrole ring fused to two aromatic rings. A highly efficient phosphine-catalyzed enantioselective [4+2] annulation of allenoates with 3-nitroindoles has been developed to access functionalized dihydrocarbazoles. nih.gov This protocol involves a dearomatization–aromatization process and furnishes products with high optical purity under mild conditions. nih.gov The reaction is initiated by the addition of a phosphine catalyst to the allenoate, which then reacts with the 3-nitroindole. A subsequent intramolecular conjugate addition and elimination of nitrous acid (HNO₂) leads to the aromatized dihydrocarbazole product. nih.gov This methodology has been successfully applied to the concise synthesis of an analgesic agent, highlighting its synthetic utility. nih.gov

| Catalyst | Reactants | Key Steps | Product | Enantiomeric Excess (ee) |

| Chiral Phosphine | Allenoates, 3-Nitroindoles | Dearomatization, Intramolecular conjugate addition, Aromatization (HNO₂ elimination) | Functionalized Dihydrocarbazoles | Up to 97% |

Cascade Annulation Reactions

Cascade annulation reactions provide an efficient and atom-economical pathway for constructing the carbazole framework from simpler precursors in a single operation. These reactions involve a sequence of intramolecular and intermolecular bond-forming events, obviating the need for isolating intermediates.

A notable strategy involves the palladium-catalyzed cascade annulation of 2-vinylbenzaldehydes with indoles, which yields substituted benzo[b]carbazoles. researchgate.netrsc.org This process is highly efficient, proceeding under mild conditions with good yields and excellent regioselectivity. The mechanism is complex, involving multiple steps such as the double addition of indoles, followed by unexpected intramolecular 1,4-aryl and 1,2-hydrogen migrations, and culminating in an oxidative aromatization step to form the final carbazole derivative. rsc.org While this specific example leads to a benzo[b]carbazole, the underlying principles of cascade C-H functionalization are central to modern carbazole synthesis. researchgate.net Other metal-free, acid-catalyzed cascade methods have also been developed, utilizing easily accessible starting materials like 2-alkenyl indoles and unactivated ketones to construct diverse carbazole frameworks. researchgate.net

Table 1: Examples of Cascade Annulation Reactions for Carbazole Synthesis

| Starting Materials | Catalyst/Reagent | Product Type | Key Features |

|---|---|---|---|

| 2-Vinylbenzaldehydes and Indoles | Palladium catalyst | 6-(3-indolyl)benzo[b]carbazoles | Proceeds via double addition, aryl/hydrogen migrations, and oxidative aromatization. rsc.org |

| 2-Alkenyl indoles and Ketones | Brønsted acid | Functionalized carbazoles | One-pot, atom-economic method using molecular oxygen as a green oxidant. researchgate.net |

Derivatization Strategies for this compound

The functionalization of the pre-formed this compound scaffold is crucial for fine-tuning its electronic and physical properties. Strategies target three main areas: the carbazole ring system, the appended phenyl group, and the nitrogen atom, which serves as a key site for building larger, more complex structures.

Functionalization at the Carbazole Ring System (e.g., 3,6- and 2,7-positions)

The carbazole nucleus possesses several active positions for functionalization, with the 3,6- and 2,7-positions being particularly important for extending conjugation and creating symmetrical molecules. mdpi.com Introducing substituents at these sites can significantly alter the molecule's photophysical properties. nih.gov

Polymers containing carbazole units are widely studied for their unique optical and electronic properties. researchgate.net The structural adaptability of carbazole, especially with 3,6-substitution, makes it an excellent candidate for integration into polymers, often leading to improved stability and higher triplet energy. researchgate.net For instance, 3,6-dibromo-9H-carbazole serves as a versatile precursor that can be functionalized through various coupling reactions. researchgate.net Similarly, the 2,7-positions can be functionalized; for example, 2,7-dibromo-9H-carbazole can be reacted with 4-ethynylpyridine hydrochloride to synthesize 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole. researchgate.net

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the carbazole skeleton, providing an alternative to classical aromatic substitution reactions. chim.it

Substitutions on the Phenyl Group

Modifying the peripheral phenyl group offers another avenue for tuning the molecule's characteristics. Introducing electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) properties of the resulting compound.

An example of this strategy is the synthesis of derivatives of 3,6-diphenyl-9-hexyl-9H-carbazole bearing electron-withdrawing groups on the phenyl rings. researchgate.net The introduction of a nitro group to create 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole results in a compound that emits in the orange region of the visible spectrum (emission maximum at 585 nm). In contrast, substituting with a formyl group to yield 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole leads to a pure blue emission with a high luminescence quantum yield of 95% (emission maximum at 450 nm). researchgate.net These significant shifts in emission properties, explained by quantum mechanical calculations, highlight the profound impact of substitution on the appended phenyl group. researchgate.net

Synthesis of Conjugated Systems and Hybrid Molecules

Building larger π-conjugated systems and hybrid molecules using this compound as a building block is essential for developing advanced materials for optoelectronics. researchgate.netnih.gov This is typically achieved through cross-coupling reactions that link the carbazole unit to other aromatic or functional moieties.

Palladium-catalyzed coupling reactions are frequently employed for this purpose. The Suzuki coupling, for instance, can be used to connect a boronic acid-functionalized carbazole with a halogenated aromatic compound. beilstein-journals.org Similarly, the Sonogashira reaction allows for the coupling of a halogenated carbazole with a terminal alkyne, creating extended, linear conjugated systems. beilstein-journals.org

Hybrid molecules can also be synthesized by building other heterocyclic rings onto the carbazole framework. For example, 3-acetyl-9-ethyl-carbazole can be used as a starting material to synthesize a variety of derivatives. researchgate.netuobaghdad.edu.iq Reaction with an aromatic aldehyde yields a chalcone-like intermediate, which can then be reacted with hydrazine hydrate or phenylhydrazine to form pyrazoline-containing hybrid molecules. researchgate.netuobaghdad.edu.iq Alternatively, reaction with guanidine carbonate can produce pyrimidine-substituted carbazoles. researchgate.netuobaghdad.edu.iq

Table 2: Selected Reactions for Synthesizing Conjugated and Hybrid Carbazole Systems

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Suzuki Coupling | 9-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, Dihaloarenes | Aryl-substituted carbazoles |

| Sonogashira Coupling | 3-Bromo-2-carbazolylpyridine, Phenylacetylene | Alkynyl-substituted carbazoles beilstein-journals.org |

| Cyclocondensation | 3-(3-Phenyl-1-oxypropen-1-yl)-9-ethylcarbazole, Hydrazine hydrate | Pyrazolyl-substituted carbazoles uobaghdad.edu.iq |

Incorporation into Polymeric Architectures

The unique electronic and photophysical properties of carbazole derivatives make them attractive components for functional polymers. researchgate.net Incorporating the this compound moiety into polymeric structures can be achieved through various polymerization techniques.

Chemical polymerization is a common route to synthesize carbazole-containing polymers. These methods can be broadly categorized into oxidative polymerization and cross-coupling polymerization.

In oxidative chemical polymerization, monomers are coupled in the presence of an oxidizing agent such as ferric chloride (FeCl₃) or ammonium persulfate ((NH₄)₂S₂O₈). mdpi.com The properties and structure of the resulting polymer are highly dependent on the reaction conditions, including the choice of solvent, catalyst, and monomer concentration. mdpi.com

More recently, transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, have become a powerful tool for creating well-defined conjugated polymers. This method allows for the synthesis of complex, dendritic, and linear polymer structures with high control over molecular weight and architecture. For example, a blue-emitting dendritic conjugated polymer has been successfully synthesized via a Suzuki coupling reaction, incorporating carbazole, fluorene, and triphenylamine (B166846) units. nih.govsemanticscholar.org This approach provides excellent solubility in common organic solvents and leads to polymers with good thermal stability. nih.govsemanticscholar.org

Table 3: Chemical Polymerization of a Carbazole-Based Dendritic Polymer via Suzuki Coupling nih.govsemanticscholar.org

| Monomers | Polymerization Method | Resulting Polymer | Molecular Weight (Mn) | Polydispersity Index (PDI) |

|---|

Electrochemical Polymerization

Electrochemical polymerization is a versatile and clean method for synthesizing conductive polymer films directly onto an electrode surface. This technique offers precise control over film thickness and morphology by manipulating electrochemical parameters. The process for carbazole derivatives, including this compound, generally involves the oxidative coupling of monomer units.

The fundamental mechanism begins with the oxidation of the carbazole monomer at the electrode surface to form a radical cation. This reactive species then couples with another monomer or oligomer radical cation, leading to the formation of a dimer and subsequently, a polymer chain. For carbazole and its derivatives, this coupling predominantly occurs at the 3 and 6 positions of the carbazole ring due to the high electron density at these sites. The presence of a phenyl group at the 2-position can influence the electronic properties and steric factors of the monomer, thereby affecting the polymerization process and the final properties of the polymer film.

Detailed research findings on the electrochemical polymerization of carbazole-based monomers have elucidated the typical experimental conditions. The process is commonly carried out using cyclic voltammetry (CV) in a three-electrode system. This setup consists of a working electrode (e.g., indium tin oxide (ITO) coated glass or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). The monomer is dissolved in an organic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (CH₃CN), containing a supporting electrolyte like tetrabutylammonium perchlorate (TBAP) to ensure conductivity.

During the CV process, the potential is repeatedly scanned between defined limits. For carbazole derivatives, the oxidation potential is a key parameter. For instance, in the electrochemical oxidation of a solution containing 1,2-Bis[4-(N-carbazolyl)phenyl]-3,4,5,6-tetraphenylbenzene, a carbazole derivative, repetitive cycling between 0 and 1.05 V resulted in the growth of a polymer film on the ITO electrode. acs.org The increase in the current of the redox peaks with each scan cycle indicates the progressive deposition of the polymer film. acs.org

The properties of the resulting poly(this compound) film, such as its conductivity, electroactivity, and morphology, are highly dependent on the polymerization conditions. These parameters include the monomer concentration, the nature of the solvent and electrolyte, the scan rate, and the potential range. For example, the electropolymerization of carbazole is often optimized in acetonitrile with lithium perchlorate as the electrolyte, yielding a thick, green-colored, and electroactive film. frontiersin.org

Table 1: Typical Experimental Parameters for Electrochemical Polymerization of Carbazole Derivatives

| Parameter | Typical Value/Condition | Source(s) |

|---|---|---|

| Technique | Cyclic Voltammetry (CV) | acs.org |

| Working Electrode | Indium Tin Oxide (ITO) glass, Platinum | acs.orgfrontiersin.org |

| Counter Electrode | Platinum wire | acs.org |

| Reference Electrode | Ag/AgCl | acs.org |

| Solvent | Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN) | acs.orgfrontiersin.org |

| Supporting Electrolyte | Tetrabutylammonium perchlorate (TBAP), Lithium perchlorate (LiClO₄) | acs.orgfrontiersin.org |

| Monomer Concentration | 1.0 mM - 10⁻² M | acs.orgfrontiersin.org |

| Scan Rate | 50 mV/s | acs.org |

| Potential Range | Varies depending on the monomer; e.g., 0 to 1.05 V | acs.org |

Post-Grafting Reactions for Polymer Modification

Post-polymerization modification is a powerful strategy for introducing new functional groups onto a pre-existing polymer backbone, thereby altering its properties without the need to synthesize functionalized monomers from scratch. This approach allows for the creation of a library of functional polymers from a single parent polymer. For polycarbazoles, including poly(this compound), several post-grafting methodologies can be envisioned to tailor their chemical and physical characteristics.

One promising approach is the azo coupling reaction . This reaction involves the coupling of a diazonium salt with an activated aromatic compound to form an azo compound, which is often highly colored. wikipedia.orgorganic-chemistry.org In the context of a polycarbazole backbone, the carbazole or the pendant phenyl groups can potentially be activated for electrophilic substitution by a diazonium salt. This modification would introduce azo-functional groups, which are known for their photoresponsive properties and are used in the development of photorefractive materials. A study on carbazole-based polymers demonstrated the successful preparation of photorefractive polymers via a post-azo-coupling reaction. researchgate.net

Another versatile method for post-grafting modification is "click chemistry," a term that encompasses a set of powerful, highly reliable, and selective reactions. rsc.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction that can be used to attach a wide variety of functional molecules to a polymer backbone. rsc.org To apply this to poly(this compound), the polymer would first need to be functionalized with either azide or alkyne groups. This could potentially be achieved through electrophilic substitution reactions on the aromatic rings of the polymer. Once the "clickable" handles are installed, a diverse range of molecules can be grafted onto the polymer.

Direct C-H functionalization represents a more direct approach to post-polymerization modification, as it avoids the need for pre-functionalization with reactive handles. utexas.edu This strategy involves the selective activation and transformation of C-H bonds present in the polymer backbone. For poly(this compound), the numerous C-H bonds on both the carbazole and phenyl units are potential sites for modification. Recent advancements have shown that C-H functionalization can be used for the post-polymerization modification of various polymers, including polynorbornenes. nih.gov Applying similar catalytic systems to polycarbazoles could enable the introduction of new functionalities in a single step.

A specific example of a post-grafting reaction on a polycarbazole is the preparation of quaternized polycarbazoles . A recent study reported a rapid post-grafting reaction to introduce alkyl ammonium functional groups onto a polycarbazole backbone. nih.gov This was achieved through a Friedel-Crafts polycondensation followed by a post-grafting reaction, resulting in a polymer with high hydroxide conductivity, suitable for use in anion exchange membranes. nih.gov This demonstrates the feasibility of performing chemical transformations on the polycarbazole backbone to impart new properties.

Table 2: Potential Post-Grafting Reactions for Poly(this compound) Modification

| Reaction Type | Description | Potential Functionalization | Source(s) |

|---|---|---|---|

| Azo Coupling | Reaction of a diazonium salt with the activated aromatic rings of the polymer. | Introduction of photoresponsive azo groups. | wikipedia.orgresearchgate.net |

| Click Chemistry (e.g., CuAAC) | Cycloaddition of an azide-functionalized molecule to an alkyne-functionalized polymer (or vice versa). | Versatile introduction of a wide range of functional moieties. | rsc.org |

| Direct C-H Functionalization | Direct activation and reaction of C-H bonds on the polymer backbone. | Direct attachment of various functional groups without pre-functionalization. | utexas.edunih.gov |

| Quaternization | Introduction of quaternary ammonium groups. | Imparts ion-conductivity for membrane applications. | nih.gov |

Advanced Spectroscopic and Computational Characterization of 2 Phenyl 9h Carbazole Based Systems

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for elucidating the intricate relationship between the molecular structure of 2-phenyl-9H-carbazole-based systems and their electronic and photophysical properties. These theoretical methods provide deep insights into molecular geometry, electronic structure, and excited-state behavior, which are crucial for designing novel materials for optoelectronic applications.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of carbazole (B46965) derivatives. iaamonline.org By employing functionals like B3LYP with basis sets such as 6-31G(d,p), researchers can accurately model the geometric and electronic characteristics of these molecules. unesp.brsemanticscholar.org DFT calculations reveal that the this compound molecule possesses a non-planar structure, with the phenyl ring twisted relative to the carbazole plane. This dihedral angle is a critical parameter that influences the extent of π-conjugation, which in turn governs the molecule's optoelectronic properties. The carbazole moiety typically acts as an electron-donating unit, a characteristic that is fundamental to its application in electronic devices. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter that determines the molecule's chemical reactivity, kinetic stability, and optical properties. nih.govdlsu.edu.ph

In this compound, DFT calculations show that the HOMO is predominantly localized on the electron-rich carbazole unit, particularly on the nitrogen atom and the fused benzene (B151609) rings. Conversely, the LUMO is generally distributed across the entire π-conjugated system, including the appended phenyl ring. This spatial separation of the frontier orbitals is characteristic of donor-acceptor type molecules and is crucial for facilitating charge transfer processes. The energy gap for carbazole-based systems typically falls in the range that makes them suitable for applications in organic electronics. researchgate.net A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Carbazole Derivative 1 | -5.58 | -1.87 | 3.71 | DFT/B3LYP/6-31G(d) |

| Carbazole Derivative 2 | -5.75 | -2.25 | 3.50 | DFT/B3LYP/6-31G(d,p) |

| Carbazole Derivative 3 | -5.43 | -2.01 | 3.42 | DFT/B3LYP/6-311+G(d,p) |

Note: The data in this table are representative values for carbazole-based derivatives and are intended to illustrate typical computational results. Actual values for this compound may vary.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.comnih.gov The MEP surface map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of electron deficiency (positive potential). nih.gov

For this compound, the MEP analysis typically reveals that the most negative potential (red region) is concentrated around the nitrogen atom of the carbazole ring, making it the primary site for electrophilic attack. ajchem-a.com The hydrogen atom attached to the nitrogen, along with the hydrogen atoms of the aromatic rings, generally exhibit a positive potential (blue regions), indicating their susceptibility to nucleophilic attack. The MEP surface provides a visual representation of the molecule's reactive sites and helps in understanding intermolecular interactions. semanticscholar.org The potential values typically range from negative values (e.g., -8.0 x 10⁻² a.u.) in electron-rich areas to positive values (e.g., +8.0 x 10⁻² a.u.) in electron-poor areas. nih.gov

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. gaussian.comrsc.org TD-DFT calculations can predict various properties related to a molecule's response to light, such as absorption wavelengths, excitation energies, and oscillator strengths. scirp.org

For carbazole-based systems, TD-DFT is used to simulate UV-Vis absorption spectra. iaamonline.org The calculations can identify the nature of electronic transitions, for example, whether they are localized π-π* transitions within the carbazole or phenyl units, or intramolecular charge transfer (ICT) transitions from the carbazole donor to the phenyl moiety. The lowest singlet excited state (S1) is of particular interest, and its properties, such as lifetime and relaxation pathways, can be explored. mdpi.com These theoretical predictions are crucial for understanding the photophysical behavior of this compound and for designing molecules with specific absorption and emission characteristics for applications like OLEDs. rsc.org

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.54 | 350 | 0.15 | HOMO -> LUMO |

| S2 | 3.98 | 311 | 0.08 | HOMO-1 -> LUMO |

| S3 | 4.25 | 292 | 0.45 | HOMO -> LUMO+1 |

Note: This table contains representative TD-DFT data for carbazole-based systems to demonstrate typical results. The specific values for this compound may differ.

DFT calculations are instrumental in predicting the key optoelectronic properties of materials based on this compound. By analyzing the frontier orbitals, one can estimate the ionization potential (approximated by HOMO energy) and electron affinity (approximated by LUMO energy). These values are vital for assessing the energy barriers for charge injection in electronic devices like OLEDs and organic photovoltaics (OPVs). unesp.br

The calculated HOMO-LUMO gap provides a theoretical estimate of the optical band gap and the lowest electronic transition energy. dlsu.edu.phredalyc.org A good correlation is often observed between the calculated energy gap and the experimentally measured maximum absorption wavelength. iaamonline.org This predictive power allows for the in silico design and screening of new carbazole derivatives with tailored electronic properties, accelerating the discovery of new functional materials without the need for extensive synthesis and experimentation.

Theoretical Investigations of Charge Transport Properties

The efficiency of organic electronic devices heavily relies on the charge transport characteristics of the active materials. For hole-transporting materials like carbazole derivatives, theoretical calculations are essential to predict charge mobility. researchgate.net The charge transport process in organic semiconductors is often described by hopping models, where charges move between adjacent molecules.

Key parameters that govern this process, such as the reorganization energy (λ) and the electronic coupling (transfer integral), can be calculated using DFT. The reorganization energy represents the energy required for a molecule's geometry to relax after gaining or losing a charge. A lower reorganization energy is desirable as it facilitates faster charge hopping. Carbazole derivatives are known for their relatively rigid structures, which contributes to low reorganization energies and good hole-transport capabilities. bohrium.comresearchgate.net Computational studies allow for the systematic investigation of how modifications to the this compound structure, such as the position of the phenyl group, can influence these parameters and ultimately the material's performance in devices. nih.govbohrium.com

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of this compound is primarily dictated by the rotational freedom around the single bond connecting the phenyl group to the carbazole core. Due to steric hindrance between the hydrogen atoms on the phenyl ring and those on the carbazole moiety, a non-planar conformation is adopted. Computational studies and crystallographic data from closely related derivatives, such as 2-nitro-3-phenyl-9H-carbazole, show significant dihedral angles between the mean plane of the carbazole ring system and the attached phenyl ring. nih.gov In one such derivative, two independent molecules in the asymmetric unit exhibit dihedral angles of 55.54° and 43.46°. nih.gov Similarly, in 9-(4-methoxyphenyl)-9H-carbazole, the phenyl ring is twisted by 56.78° relative to the carbazole plane. iucr.org This twisting is a common feature in phenyl-carbazole systems and is crucial in determining the electronic communication between the two aromatic units. nih.goviucr.orgep2-bayreuth.de

Intramolecular interactions within the this compound molecule itself are dominated by van der Waals forces. Unlike derivatives with suitably positioned functional groups, the parent structure lacks the capacity for significant intramolecular hydrogen bonding. However, in the crystalline state, derivatives of this system are known to form extensive intermolecular networks. These can include hydrogen bonds involving the carbazole N-H group and π-π stacking interactions between adjacent carbazole rings, which contribute to the formation of a three-dimensional supramolecular architecture. nih.gov Weak C-H···π interactions are also observed, linking molecules together in the solid state. iucr.orgnih.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N HMBC)

For the parent 9H-carbazole, the proton (¹H) NMR spectrum in acetone-d₆ shows distinct signals for the different aromatic protons. ipb.pt The introduction of a phenyl group at the C-2 position would add a new set of signals in the aromatic region corresponding to the protons of the phenyl ring. Furthermore, this substitution would induce shifts in the signals of the nearby carbazole protons (H-1, H-3, and H-4) due to changes in the local electronic environment.

The carbon-¹³ (¹³C) NMR spectrum provides information on each unique carbon atom. The parent carbazole has a known ¹³C NMR spectrum which serves as a reference. researchgate.netipb.pt The addition of the C-2 phenyl group would introduce new carbon signals and shift the resonances of the carbazole carbons, particularly C-2 and its immediate neighbors (C-1, C-3, and C-4a). Techniques like Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in assigning these resonances by showing correlations between protons and carbons separated by two or three bonds, confirming the connectivity between the phenyl and carbazole units.

Table 1: Reference NMR Chemical Shifts (δ, ppm) for 9H-Carbazole Data sourced from reference spectra for the parent carbazole compound and may vary with solvent and substitution.

| Nucleus | H-1, H-8 | H-2, H-7 | H-3, H-6 | H-4, H-5 | C-1, C-8 | C-2, C-7 | C-3, C-6 | C-4, C-5 | C-4a, C-4b | C-9a, C-8a |

|---|---|---|---|---|---|---|---|---|---|---|

| ¹H | 7.3 | 7.4 | 7.1 | 8.0 | - | - | - | - | - | - |

| ¹³C | 110 | 120 | 125 | 120 | 123 | 130 | 125 | 120 | 123 | 139 |

Vibrational Spectroscopy: FT-IR and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the characteristic vibrational modes of a molecule. The spectra of this compound are dominated by the vibrations of the carbazole core, with additional modes arising from the phenyl substituent. scilit.comnih.gov

The FT-IR spectrum of carbazole-based systems is characterized by several key features:

N-H Stretch: A sharp band typically appears in the region of 3400-3425 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the pyrrole (B145914) ring of the carbazole. researchgate.netresearchgate.net

Aromatic C-H Stretch: Multiple weak to medium bands are observed above 3000 cm⁻¹ due to the C-H stretching vibrations of the aromatic rings. researchgate.net

C=C Ring Stretching: Strong bands in the 1600-1450 cm⁻¹ region are assigned to the stretching vibrations of the carbon-carbon double bonds within the aromatic framework. researchgate.netresearchgate.net

C-H Bending: Out-of-plane C-H bending vibrations give rise to strong bands in the 900-700 cm⁻¹ region, which are characteristic of the substitution pattern on the aromatic rings. researchgate.net

Table 2: Characteristic Vibrational Frequencies for the 9H-Carbazole Moiety Data based on the parent 9H-carbazole compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|

| N-H Stretch | ~3410 | researchgate.net |

| Aromatic C-H Stretch | >3000 | researchgate.net |

| C=C Aromatic Stretch | 1607, 1446 | researchgate.net |

| C-N Aromatic Stretch | ~1446 | researchgate.net |

| C-H Out-of-Plane Bend | ~750 | researchgate.net |

UV-Visible Absorption Spectroscopy: Electronic Transitions and Solvatochromism

The electronic absorption spectrum of this compound is characterized by intense absorption bands in the ultraviolet (UV) region, arising from π-π* electronic transitions within the conjugated aromatic system. nih.gov Studies on related compounds, such as 2-nitro-3-phenyl-9H-carbazole, show a broad absorption band extending from 260 nm to 410 nm. nih.gov Derivatives based on the 9-phenyl-9H-carbazole core exhibit absorption bands centered around 329 nm with a shoulder extending to 350 nm. mdpi.com These absorptions are attributed to the spin-allowed π-π* transitions of the carbazole moiety, which may be coupled with the phenyl substituent. nih.govmdpi.com

The photophysical properties of such molecules can be sensitive to the polarity of their environment, a phenomenon known as solvatochromism. nih.govrsc.org For molecules with a significant change in dipole moment upon excitation, the absorption and emission maxima will shift with solvent polarity. mdpi.com In the case of π-π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift in the absorption spectrum. nih.gov This occurs because polar solvents can better stabilize the more polar excited state compared to the ground state, thus lowering the energy gap for the transition. While specific solvatochromism data for this compound is limited in the provided sources, this general principle is expected to apply.

Fluorescence Spectroscopy and Photoluminescence (PL) Studies

Phenyl-carbazole systems are known for their strong photoluminescence, making them important components in materials for organic light-emitting diodes (OLEDs). rsc.org Upon excitation at a wavelength corresponding to their absorption bands, these molecules exhibit fluorescence, typically in the blue or near-UV region of the spectrum. For instance, the closely related isomer 9-phenyl-9H-carbazole shows emission peaks centered at 361 nm and 377 nm. mdpi.com A derivative, 2-nitro-3-phenyl-9H-carbazole, displays a dominant blue-violet emission peak at 400 nm when excited at 350 nm in a dichloromethane (B109758) solution. nih.gov

The efficiency of this light emission is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of photons emitted to photons absorbed. Carbazole-based host materials can exhibit outstandingly high PLQY values, with some systems reaching 94% in pristine thin films. rsc.org This high radiative efficiency is a key property that makes these compounds attractive for optoelectronic applications. rsc.org

Table 3: Photophysical Data for Phenyl-Carbazole Derivatives

| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Notes |

|---|---|---|---|

| 2-Nitro-3-phenyl-9H-carbazole | 260-410 | 400 | In CH₂Cl₂ solution; emission described as excimeric. nih.gov |

| 9-Phenyl-9H-carbazole | ~329 | 361, 377 | Data for derivatives with this core structure. mdpi.com |

| Host with 3-yl-9-phenyl-9H-carbazole unit | - | - | PLQY of 94% in thin film. rsc.org |

In addition to the standard monomer fluorescence, carbazole derivatives, including phenyl-carbazoles, have a notable tendency to form excimers, particularly in concentrated solutions or in the solid state. ep2-bayreuth.denih.govacs.org An excimer is a short-lived dimeric species formed between a molecule in an excited electronic state and an identical molecule in the ground state.

The formation of an excimer introduces a new, lower-energy excited state. Consequently, the emission from the excimer is characterized by a broad, structureless, and significantly red-shifted band compared to the structured emission of the monomer. nih.gov For example, the broad emission peak observed at 400 nm for 2-nitro-3-phenyl-9H-carbazole is associated with emission from a carbazole excimer. nih.gov The propensity for excimer formation is highly dependent on the intermolecular arrangement and distance, which facilitates the necessary π-orbital overlap between adjacent molecules. nih.govnih.gov Studies on various carbazole-based materials have shown that steric factors, such as the twist angle between aromatic units, can be used to control and tune excimer formation, which is a critical design consideration for preventing unwanted, lower-energy emission in OLED devices. ep2-bayreuth.denih.gov

Aggregation-Induced Emission (AIE) Phenomena

Certain this compound-based systems exhibit a photophysical phenomenon known as aggregation-induced emission (AIE). nih.govmdpi.comnih.govresearchgate.net Unlike conventional fluorophores that often suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, AIE-active molecules show enhanced fluorescence intensity upon aggregation. rsc.org This effect is attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov

For instance, a carbazole derivative functionalized with a tetraphenylethylene (B103901) (TPE) unit, a well-known AIE-gen, demonstrates significant AIE characteristics. researchgate.net Similarly, carbazole-based fluorophores incorporating o-carborane (B102288) units have been shown to display typical AIE behavior. nih.gov In dilute solutions, such as tetrahydrofuran (B95107) (THF), the fluorescence of these molecules can be weak due to intramolecular charge transfer (ICT) quenching effects. nih.gov However, as aggregates form, for example, by adding a poor solvent like water, a significant enhancement in fluorescence emission is observed. nih.gov This enhancement is a direct result of the physical constraint imposed by aggregation, which hinders the rotational and vibrational motions of the carbazole and phenyl units. nih.gov

The AIE properties of these carbazole-based systems make them promising candidates for applications in various fields, including organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging, where solid-state or aggregated-state emission is crucial. mdpi.comnih.govresearchgate.net

Fluorescence Quenching Mechanisms

The fluorescence of this compound and its derivatives can be quenched through various molecular interactions. nih.govedinst.com Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. edinst.com The primary mechanisms responsible for this phenomenon include dynamic (collisional) quenching, static quenching, and energy or electron transfer. edinst.comnih.gov

Studies on carbazole have shown its ability to act as a sensor for nitroaromatic compounds through fluorescence quenching. nih.govrsc.org The interaction between the carbazole moiety and a nitroaromatic analyte can lead to the formation of a non-emissive ground-state complex, which is a hallmark of static quenching. nih.govrsc.org In this mechanism, the quencher molecule forms a complex with the fluorophore before excitation, effectively reducing the population of fluorescent molecules. edinst.com Time-resolved fluorescence measurements can confirm the static nature of the quenching, as the fluorescence lifetime of the uncomplexed fluorophore remains unchanged in the presence of the quencher. nih.gov

The formation of these ground-state complexes is often driven by specific intermolecular interactions. For example, hydrogen bonding between the N-H group of the carbazole and a nitro group on the quencher can facilitate complex formation. nih.govrsc.org This interaction results in an electrostatic association that quenches the fluorescence. nih.gov It has been noted that the presence of a nitro group on the aromatic quencher is essential for this type of fluorescence quenching with carbazole. nih.gov

Electrochemical Characterization: Cyclic Voltammetry (CV) for Redox Properties

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of this compound-based systems. iieta.orgresearchgate.netntu.edu.tw This method allows for the determination of oxidation and reduction potentials, providing insights into the electronic characteristics and stability of the molecules. iieta.orgresearchgate.net Carbazole derivatives are known for their electron-rich nature and hole-transporting capabilities, making their electrochemical behavior of significant interest for applications in optoelectronic devices. iieta.orgresearchgate.net

In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting voltammogram plots the current response versus the applied potential. For many carbazole derivatives, a reversible or quasi-reversible oxidation wave is observed, corresponding to the removal of an electron from the nitrogen-centered highest occupied molecular orbital (HOMO). ntu.edu.twmdpi.com The potential at which this occurs is influenced by the substituents on the carbazole core and the phenyl ring. ntu.edu.tw For instance, electron-donating groups tend to lower the oxidation potential, while electron-withdrawing groups increase it. ntu.edu.tw

The reversibility of the redox process is an indicator of the stability of the generated radical cation. ntu.edu.tw In some cases, particularly with unprotected 3- and 6-positions on the carbazole ring, the oxidized species can undergo subsequent chemical reactions, such as dimerization, leading to irreversible CV waves. ntu.edu.tw The electrochemical behavior of these compounds is crucial for designing materials with suitable energy levels for applications like hole-transporting layers in OLEDs. iieta.org

Determination of Molecular Energy Levels and Orbital Structure

Cyclic voltammetry is instrumental in determining the energy levels of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—of this compound derivatives. researchgate.netresearchgate.net These energy levels are critical parameters that govern the electronic and optical properties of the molecules and their performance in electronic devices. mdpi.comnih.gov

The HOMO energy level can be estimated directly from the onset potential of the first oxidation peak in the cyclic voltammogram, often referenced against a standard like the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple. researchgate.net The relationship is given by the equation:

EHOMO = -e (Eoxonset - E1/2(Fc/Fc⁺) + 4.8) (eV)

where Eoxonset is the onset oxidation potential of the compound and E1/2(Fc/Fc⁺) is the half-wave potential of the ferrocene standard. researchgate.net

The LUMO energy level is often more difficult to measure directly via CV, as the reduction of many carbazole derivatives occurs at very negative potentials and can be irreversible. researchgate.net Therefore, the LUMO level is commonly calculated by combining the electrochemically determined HOMO level with the optical bandgap (Egopt), which is determined from the onset of the UV-visible absorption spectrum. researchgate.net The equation used is:

ELUMO = EHOMO + Egopt

Computational methods, such as Density Functional Theory (DFT), are also frequently employed to calculate and visualize the orbital structures. researchgate.netmdpi.comnih.gov These calculations show that the HOMO in 9-phenyl-9H-carbazole systems is predominantly localized on the electron-rich carbazole moiety, while the LUMO distribution can vary depending on the specific substituents attached to the core structure. nih.gov

Below is an interactive table summarizing typical electrochemical and optical data for carbazole derivatives:

| Compound | Onset Oxidation Potential (V) | HOMO Energy (eV) | Optical Bandgap (eV) | LUMO Energy (eV) |

| Derivative A | 0.85 | -5.25 | 3.10 | -2.15 |

| Derivative B | 1.02 | -5.42 | 3.25 | -2.17 |

| Derivative C | 0.79 | -5.19 | 2.95 | -2.24 |

Note: The values in this table are illustrative and can vary significantly based on the specific molecular structure and experimental conditions.

X-ray Diffraction Crystallography for Solid-State Structures

X-ray diffraction crystallography is an essential technique for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state of this compound derivatives. nih.govresearchgate.netnih.govnih.goviucr.orgeurjchem.com This analysis provides definitive information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the material's bulk properties. nih.goveurjchem.com

Crystal structure analyses of 9-phenyl-9H-carbazole derivatives reveal important conformational details, such as the dihedral angle between the plane of the carbazole ring system and the attached phenyl ring. nih.goviucr.org This angle is a critical structural parameter that influences the degree of electronic conjugation between the two moieties and affects the photophysical properties of the molecule. For example, in 9-(4-methoxyphenyl)-9H-carbazole, the dihedral angle was found to be 56.78 (8)°. nih.goviucr.org The carbazole unit itself is typically found to be nearly planar. nih.goviucr.org

The packing of molecules in the crystal lattice is governed by various non-covalent interactions, such as hydrogen bonds (e.g., N-H···O), C-H···π interactions, and π-π stacking. researchgate.neteurjchem.com Hirshfeld surface analysis is often used to visualize and quantify these intermolecular contacts. researchgate.netnih.goviucr.org The dominant interactions in the crystal packing of many carbazole derivatives are H···H and C···H/H···C contacts, reflecting the importance of van der Waals forces. nih.goviucr.org Understanding the solid-state structure is crucial for establishing structure-property relationships, particularly for materials intended for use in solid-state devices. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for detecting and characterizing chemical species that have unpaired electrons, such as free radicals. researchgate.netrsc.orgscispace.comnih.govsrce.hr Given that the electrochemical oxidation of this compound generates a radical cation, EPR spectroscopy is a valuable tool for studying these transient paramagnetic species. ntu.edu.twmdpi.comresearchgate.net

When a carbazole derivative is oxidized, it forms a radical cation where the unpaired electron is primarily localized on the nitrogen atom and delocalized over the π-conjugated system. ntu.edu.tw EPR spectroscopy can provide direct evidence of the formation of these radicals. srce.hr The EPR spectrum's characteristics, such as the g-factor and hyperfine coupling constants, offer detailed information about the electronic structure of the radical. researchgate.net Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic nuclei (e.g., ¹⁴N and ¹H) within the molecule, providing a fingerprint that can help identify the radical species and map the spin density distribution. researchgate.net

For short-lived radicals that are difficult to detect directly, a technique called spin trapping can be employed. nih.govsrce.hr This involves using a "spin trap" molecule that reacts with the transient radical to form a more stable, persistent radical adduct that can be readily observed by EPR. srce.hr While EPR is a powerful method for radical characterization, its application requires the generation of a stable or persistent radical population, which can be achieved through chemical or electrochemical oxidation of the parent this compound compound. scispace.comnih.gov

Research Applications of 2 Phenyl 9h Carbazole in Advanced Materials

Organic Electronics and Optoelectronic Devices

The versatility of the 2-phenyl-9H-carbazole structure has led to its widespread use in the design of materials for organic electronic and optoelectronic devices. By modifying the carbazole (B46965) nitrogen and other positions on the aromatic rings, researchers can fine-tune the electronic and physical properties of the resulting molecules to suit specific device architectures and performance requirements.

In the realm of OLEDs and PLEDs, derivatives of this compound are instrumental in enhancing device efficiency and stability. These materials are primarily employed as hole-transporting layers and host materials for the emissive layer.

Derivatives of this compound are frequently utilized as hole-transporting materials due to the electron-rich nature of the carbazole unit, which facilitates efficient injection and transport of holes. mdpi.com A series of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine (B166846) derivatives have been synthesized. These materials exhibit good thermal stability with high glass transition temperatures, a crucial factor for the longevity of OLED devices. mdpi.com

For instance, the introduction of these HTMs into a standard green phosphorescent OLED device structure resulted in significantly enhanced efficiencies. When a device was fabricated with a 4-(9H-carbazol-9-yl)triphenylamine derivative as the HTL, it demonstrated superior performance compared to a reference device using only the standard HTM, NPB. researchgate.net

Table 1: Performance of a Green Phosphorescent OLED with a 4-(9H-carbazol-9-yl)triphenylamine-based HTM

| Parameter | Value |

| Maximum Current Efficiency | 39.8 cd/A |

| Maximum Power Efficiency | 29.3 lm/W |

| Maximum External Quantum Efficiency (EQE) | 14.0% |

In phosphorescent OLEDs (PhOLEDs), a host material with a high triplet energy is required to efficiently confine the triplet excitons of the phosphorescent dopant. Carbazole derivatives are excellent candidates for this purpose. mdpi.com The this compound moiety contributes to a high triplet energy, preventing energy loss from the dopant to the host.

While specific data for this compound as a triplet matrix material is often embedded within its role as a host, the general principle is that its rigid structure and high triplet energy are beneficial for hosting phosphorescent emitters. rsc.org

The development of efficient and stable blue PhOLEDs is a significant challenge in the field of organic electronics. Host materials for blue emitters must possess a triplet energy higher than that of the blue dopant (typically >2.7 eV) to prevent reverse energy transfer. Derivatives of this compound have been successfully employed as hosts for blue PhOLEDs.

For example, a simple m-terphenyl modified carbazole derivative, 9-phenyl-3,6-bis-[1,1′;3′1″]terphenyl-5′-yl-9H-carbazole (CzTP), was developed as a host material. rsc.orgresearchgate.net When used as a host for the blue phosphorescent emitter FIrpic, the resulting device exhibited high efficiency. rsc.orgresearchgate.net Similarly, pyridinyl-carbazole based host materials have been synthesized and shown to have high triplet energies (around 2.81-2.82 eV), making them suitable for blue PhOLEDs. nih.gov

Table 2: Performance of Blue PhOLEDs with this compound-based Host Materials

| Host Material | Dopant | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Max. EQE (%) |

| CzTP | FIrpic | 55 | - | - |

| Pyridinyl-carbazole derivative (H2) | FIrpic | 24.9 | 23.9 | 10.3 |

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in OLEDs without the need for heavy metal phosphors. TADF materials are designed to have a small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.gov The this compound unit, with its strong electron-donating nature, is a common building block in the design of TADF emitters. frontiersin.org

For instance, a carbazole-based TADF emitter, 2-(9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide (CZ-TTR), has been reported. rsc.org However, by introducing steric hindrance between two carbazole units in 2,3-di(9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide (DCZ-TTR), the ΔEST was significantly reduced, leading to much higher device efficiencies. rsc.org This highlights the importance of molecular design around the carbazole core to achieve efficient TADF.

Table 3: Performance of OLEDs with Carbazole-based TADF Emitters

| Emitter | Max. EQE (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) |

| CZ-TTR | 14.4 | 32.9 | 32.5 |

| DCZ-TTR | 20.1 | 58.5 | 59.6 |

The favorable electronic properties of this compound derivatives also make them suitable for application in solar cells, particularly as hole-transporting materials. In both organic solar cells and perovskite solar cells, the HTM plays a crucial role in extracting holes from the active layer and transporting them to the anode.

In organic solar cells, a new acceptor-donor-acceptor (A-D-A) small molecule, DI3TCz, with a carbazole central unit and 1,3-indanedione end groups, has been synthesized. rsc.org This material exhibited a power conversion efficiency (PCE) of 6.46%, which was a high value for carbazole-based small molecule OSCs at the time of the report. rsc.org Furthermore, a poly(2,7-carbazole) derivative, PCDTBT, has been used in bulk heterojunction solar cells, achieving a PCE of up to 4.6% when blended with rsc.orgPCBM. acs.org

For perovskite solar cells, carbazole-based HTMs have emerged as a promising alternative to the commonly used but expensive spiro-OMeTAD. nih.gov Various molecular designs incorporating the carbazole moiety have been explored to optimize the energy levels and hole mobility for efficient charge extraction from the perovskite layer. nih.gov For example, a carbazole-based HTM, X51, has been shown to achieve a PCE of 9.8% in a PSC, which is comparable to that of spiro-OMeTAD.

Table 4: Performance of Solar Cells Utilizing this compound-based Materials

| Solar Cell Type | Material | Role | Power Conversion Efficiency (PCE) (%) |

| Organic Solar Cell | DI3TCz | Donor | 6.46 |

| Organic Solar Cell | PCDTBT | Donor | 4.6 |

| Perovskite Solar Cell | X51 | HTM | 9.8 |

Organic Solar Cells (OSCs) and Perovskite Solar Cells (PSCs)

Electron Acceptors in Solar Cells

Research into phenylsulfonyl carbazole-based materials has shown that by introducing strong electron-withdrawing groups and various end-capped acceptors, the electronic properties of the molecule can be finely tuned. This approach can significantly reduce the bandgap, broaden the absorption spectrum, and enhance the exciton dissociation rate, all of which are critical factors for improving the efficiency of OSCs. For instance, theoretical studies on phenylsulfonyl carbazole derivatives have demonstrated that modifying the terminal acceptor moieties can lead to reduced band gaps (ranging from 2.742 to 3.025 eV) and increased open-circuit voltages (from 1.015 to 1.720 V), suggesting their potential as effective photovoltaic materials. nih.govrsc.org The carbazole core's rigid and planar structure promotes efficient π–π stacking, which is beneficial for charge transport. nih.gov

Charge Carrier Transport Layers

Derivatives of this compound are extensively utilized as charge carrier transport materials, particularly as hole-transporting layers (HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells. researchgate.netresearchgate.net The carbazole unit is inherently electron-rich, which imparts excellent hole-transport capabilities. researchgate.net These materials are valued for their high charge carrier mobility, thermal stability, and the ability to form stable amorphous films, which are essential for the longevity and efficiency of electronic devices. researchgate.netrsc.org